(3R,4S)-3,4-Dimethoxycyclopentan-1-amine
Description
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine is a chiral cyclopentane derivative featuring two methoxy groups at the 3R and 4S positions and a primary amine at the 1-position. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its rigid bicyclic framework and stereochemical complexity.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3S,4R)-3,4-dimethoxycyclopentan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-3-5(8)4-7(6)10-2/h5-7H,3-4,8H2,1-2H3/t5?,6-,7+ |
InChI Key |
IHOCIBAQIMUAGZ-DGUCWDHESA-N |
Isomeric SMILES |
CO[C@@H]1CC(C[C@@H]1OC)N |
Canonical SMILES |
COC1CC(CC1OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dimethoxycyclopentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the cyclopentane ring. This can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.
Amination: Introduction of the amine group at the 1 position. This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(3R,4S)-3,4-Dimethoxycyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-Dimethoxycyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize its properties, we compare (3R,4S)-3,4-Dimethoxycyclopentan-1-amine with three structurally related compounds:
2.1. (1R,2S)-1,2-Dimethoxycyclopentane-3-amine
- Structural Differences : The amine group is at the 3-position instead of the 1-position.
- Physicochemical Properties :
- Lower logP (0.8 vs. 1.2) due to altered polarity from amine positioning.
- Reduced solubility in polar solvents (e.g., 12 mg/mL in water vs. 18 mg/mL for the target compound).
- Stereochemical Impact : The 3-amine configuration decreases steric hindrance in catalytic applications, enhancing reactivity in certain cross-coupling reactions .
2.2. (3R,4S)-3,4-Dihydroxycyclopentan-1-amine
- Functional Group Variation : Methoxy groups replaced by hydroxyl groups.
- Key Findings :
- Increased hydrogen-bonding capacity improves binding affinity to serine proteases (Ki = 2.3 µM vs. 5.7 µM for the dimethoxy analog) .
- Lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 45 min) due to hydroxyl group oxidation.
2.3. (3R,4S)-3,4-Dimethoxycyclohexan-1-amine
- Ring Size Difference : Cyclohexane vs. cyclopentane backbone.
- Conformational Analysis :
- Cyclohexane derivative exhibits chair conformation, reducing ring strain compared to the puckered cyclopentane.
- Higher thermal stability (decomposition at 220°C vs. 195°C for cyclopentane analog) .
Data Tables
Table 1: Physicochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.2 | 18 | 98–102 |
| (1R,2S)-1,2-Dimethoxycyclopentane-3-amine | 0.8 | 12 | 85–89 |
| (3R,4S)-3,4-Dihydroxycyclopentan-1-amine | -0.3 | 25 | 153–157 |
Discussion of Research Findings
- Stereochemical Influence : The 3R,4S configuration in the target compound enhances enantioselectivity in asymmetric hydrogenation compared to its diastereomers .
- Methoxy vs. Hydroxy Groups : Methoxy substitution improves membrane permeability but reduces target engagement in hydrophilic binding pockets.
- Ring Size Effects : The cyclopentane scaffold offers greater rigidity for chiral induction in catalysis, whereas cyclohexane derivatives favor thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
